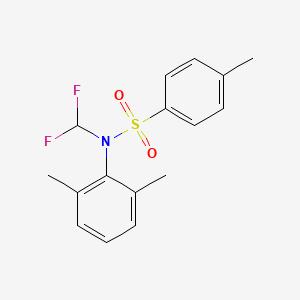
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a difluoromethyl group, a dimethylphenyl group, and a methylbenzenesulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.
Formation of Intermediate: The initial step involves the reaction of 2,6-dimethylaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a subsequent reaction, often involving the use of difluoromethylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Production: Depending on the scale, the production can be carried out in batch or continuous processes.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use as a pharmaceutical agent.
Industry: The compound may have applications in the development of new materials or industrial processes.
作用機序
The mechanism of action of N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Targets: The compound binds to its molecular targets, altering their activity.
Pathway Modulation: It may modulate specific biochemical pathways, leading to the desired effects.
類似化合物との比較
Similar Compounds
- N-(trifluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-(difluoromethyl)-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11-7-9-14(10-8-11)22(20,21)19(16(17)18)15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFBITGIBWBHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC=C2C)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














